molecular formula C16H13NO6 B5837172 5-{[(3-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid

5-{[(3-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid

Cat. No.: B5837172
M. Wt: 315.28 g/mol
InChI Key: XESFXFWEQDQMNN-UHFFFAOYSA-N
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Description

5-{[(3-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a methoxyphenyl carbonyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid typically involves multiple steps. One common method starts with the nitration of 3-methoxybenzoic acid to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The resulting compound then undergoes acylation with phthalic anhydride to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-{[(3-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-{[(3-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: A precursor in the synthesis of the compound.

    Phthalic anhydride: Another precursor used in the acylation step.

    Aminobenzoic acids: Compounds with similar structures but different substituents.

Uniqueness

5-{[(3-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(3-methoxybenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-23-13-4-2-3-9(8-13)14(18)17-12-6-10(15(19)20)5-11(7-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESFXFWEQDQMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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